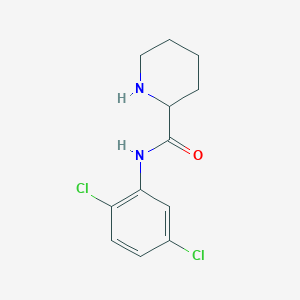![molecular formula C8H7BrOS B2529790 2-Bromo-6,7-dihydrobenzo[b]thiophène-4(5H)-one CAS No. 25074-25-3](/img/structure/B2529790.png)
2-Bromo-6,7-dihydrobenzo[b]thiophène-4(5H)-one
Vue d'ensemble
Description
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a useful research compound. Its molecular formula is C8H7BrOS and its molecular weight is 231.11. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de Polymères Conjugués
Ce composé est utilisé dans la synthèse de polymères conjugués. Ces polymères sont basés sur le 3,6-bis(2-bromothiéno-[3,2-b]thiophène-5-yl)-2,5-bis(2-octyldodécyl)pyrrolo[3,4-c]-pyrrole-1,4-(2H,5H)-dione (Br-TTDPP) combiné à trois monomères donneurs d'électrons différents . Les polymères sont utilisés dans les transistors à couches minces haute performance .
2. Performance du Dispositif de Transistor à Effet de Champ Organique (OFET) Le composé est utilisé dans le développement de dispositifs OFET. Un OTFT ayant une couche active TTDPP-SVS a montré la mobilité des trous la plus élevée, la tension de seuil la plus faible et le rapport Ion / Ioff le plus élevé .
Inhibiteurs de la Détection de Quorum
Le composé a été utilisé dans le développement d'inhibiteurs de la détection de quorum. La détection de quorum est un mécanisme de communication cellule à cellule bactérienne. Les inhibiteurs peuvent perturber cette communication, affectant ainsi les comportements bactériens tels que la formation de biofilm et la production de virulence .
Formation Anti-Biofilm
Le composé a montré des propriétés de formation anti-biofilm modérées contre Pseudomonas aeruginosa .
Matière Première en Synthèse Organique
C'est une matière première importante et un intermédiaire utilisé en synthèse organique .
Produits Pharmaceutiques et Agrochimiques
Le composé est utilisé dans la production de produits pharmaceutiques et d'agrochimiques .
Colorants
Il est également utilisé dans la production de colorants .
Médecine
Propriétés
IUPAC Name |
2-bromo-6,7-dihydro-5H-1-benzothiophen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGYSMHCYWWVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(S2)Br)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid](/img/structure/B2529707.png)
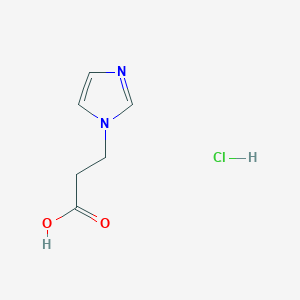
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2529709.png)
![2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile](/img/structure/B2529711.png)
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride](/img/structure/B2529712.png)
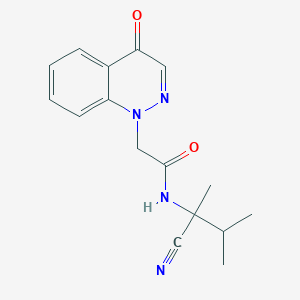
![7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2529721.png)
![3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2529722.png)

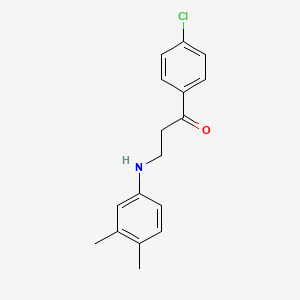
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2529726.png)
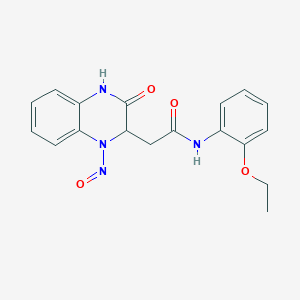
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2529729.png)
